

An In-depth Technical Guide to (R)-(4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Benzylmorpholin-3-yl)methanol

Cat. No.: B027052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the nitrogen atom and a hydroxymethyl group at the C3 position. This molecule and its enantiomer, **(S)-(4-benzylmorpholin-3-yl)methanol**, are recognized as valuable building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in drug design, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The chiral nature of this compound is of particular importance, as stereochemistry plays a crucial role in the interaction of small molecules with biological targets.

Chemical Structure and Properties

The core structure of **(R)-(4-Benzylmorpholin-3-yl)methanol** consists of a saturated six-membered morpholine heterocycle. The benzyl group attached to the nitrogen atom (position 4) and the hydroxymethyl group at position 3 are key functional groups that can be further modified to explore structure-activity relationships (SAR) in drug development. The "(R)" designation specifies the stereochemistry at the chiral center, C3.

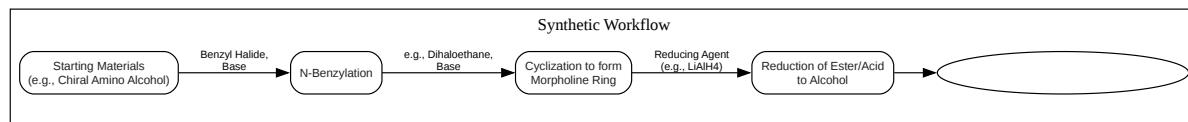
Table 1: Chemical Identifiers for **(R)-(4-Benzylmorpholin-3-yl)methanol** and Related Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(R)-(4-Benzylmorpholin-3-yl)methanol	101376-26-5	C ₁₂ H ₁₇ NO ₂	207.27
(R)-(4-Benzylmorpholin-3-yl)methanol hydrochloride	714971-27-4	C ₁₂ H ₁₈ CINO ₂	243.73
(S)-(4-Benzylmorpholin-3-yl)methanol	101376-25-4	C ₁₂ H ₁₇ NO ₂	207.27
(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride	916483-67-5	C ₁₂ H ₁₈ CINO ₂	243.73
(±)-(4-Benzylmorpholin-3-yl)methanol (Racemate)	110167-20-9	C ₁₂ H ₁₇ NO ₂	207.27

Table 2: Physicochemical Properties

Property	Value	Source
SMILES (Racemate)	OCC1COCCN1CC1=CC=CC=C1	[1]
Purity	Typically >95%	[1]
Storage Conditions	2-8 °C	[1]

Synthesis and Manufacturing


Detailed, publicly available experimental protocols for the specific synthesis of (R)-(4-**Benzylmorpholin-3-yl)methanol are not extensively documented in peer-reviewed literature, suggesting that specific methodologies may be proprietary. However, general strategies for the synthesis of chiral morpholine derivatives can be inferred from the broader chemical literature on asymmetric synthesis.**

General Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure morpholine derivatives often involves one of the following approaches:

- Chiral Pool Synthesis: Starting from a readily available chiral precursor that already contains the desired stereocenter.
- Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as asymmetric hydrogenation or epoxidation.
- Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers, for example, by diastereomeric salt formation with a chiral resolving agent.

A potential synthetic workflow for producing chiral (**4-benzylmorpholin-3-yl)methanol** is outlined below. This represents a generalized approach and would require optimization for specific reagents and conditions.

[Click to download full resolution via product page](#)

Caption: Generalized Synthetic Workflow for Chiral Morpholine Alcohols.

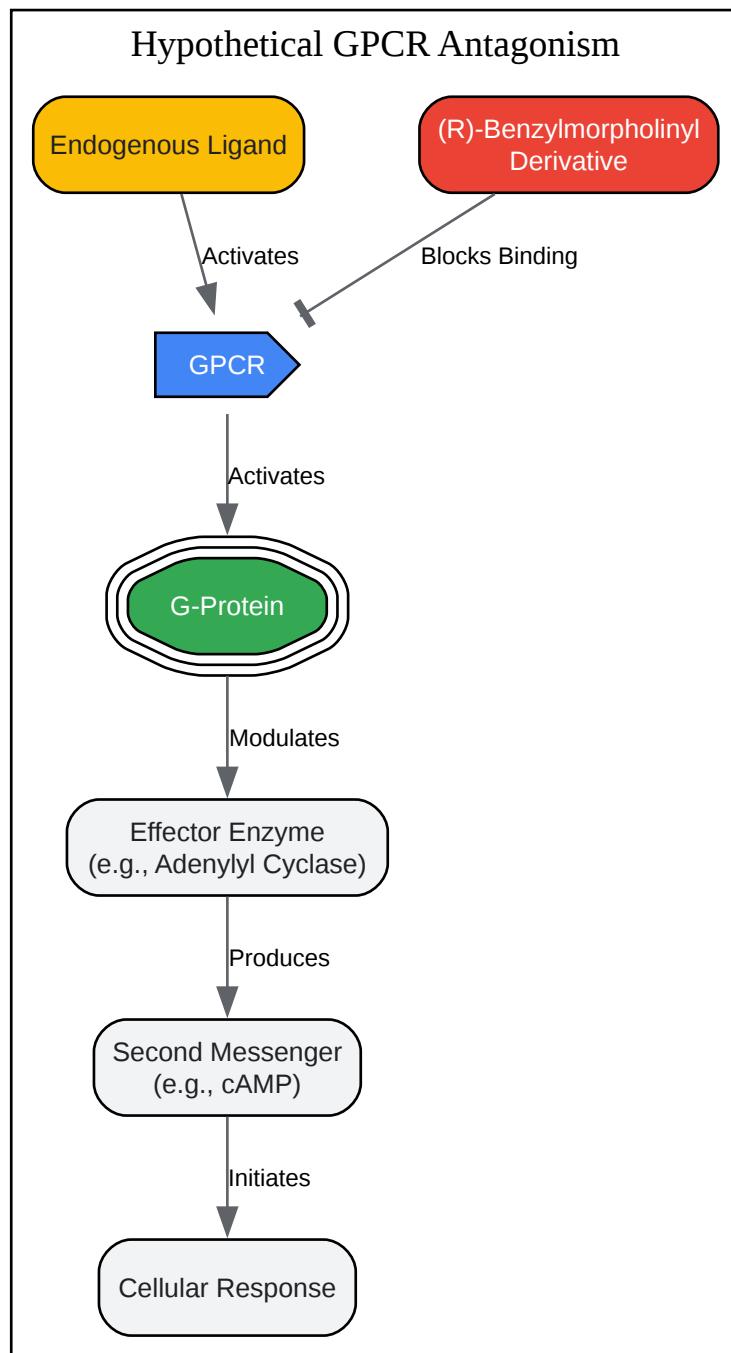
Biological Activity and Potential Applications

While specific biological data for **(R)-(4-Benzylmorpholin-3-yl)methanol** is scarce in the public domain, its structural motifs are present in compounds with known biological activities. The (S)-enantiomer has been noted for its potential in pharmacology, suggesting that the (R)-enantiomer is also of significant interest for biological screening and as a synthetic intermediate.^[2] Enantiomers often exhibit different pharmacological profiles, where one may be more active or have a different side-effect profile than the other.^[2]

Derivatives of benzylmorpholine have been investigated for a variety of therapeutic targets. The core structure is a versatile scaffold for the development of new chemical entities.

Experimental Protocols and Characterization

Detailed experimental protocols for the synthesis and biological evaluation of **(R)-(4-Benzylmorpholin-3-yl)methanol** are not readily available in published literature.


Characterization of this compound would typically involve a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the chemical structure and connectivity of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

Signaling Pathways and Mechanism of Action

There is no specific information available in the public domain regarding the signaling pathways modulated by **(R)-(4-Benzylmorpholin-3-yl)methanol**. As a building block, it would be incorporated into larger molecules designed to interact with specific biological targets. The ultimate mechanism of action would depend on the final structure of the drug candidate.

For illustrative purposes, should a derivative of this compound be found to act as an antagonist for a G-protein coupled receptor (GPCR), a generalized signaling pathway diagram would be as follows:

[Click to download full resolution via product page](#)

Caption: Generalized GPCR Antagonism Signaling Pathway.

Conclusion

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral building block with significant potential in the field of drug discovery and development. Its morpholine core offers favorable pharmacokinetic properties, while the chiral center and functional groups provide opportunities for stereoselective interactions with biological targets and further chemical modification. Although detailed public data on its synthesis and biological activity are limited, its structural characteristics make it a compound of high interest for the synthesis of novel therapeutics. Further research into the specific biological targets and a full elucidation of the structure-activity relationships of its derivatives are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Collection - Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate - Organic Process Research & Development - Figshare [figshare.com]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(4-Benzylmorpholin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027052#r-4-benzylmorpholin-3-yl-methanol-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com